molecular formula C20H19NO3 B8752206 1'-Benzoylspiro[chroman-2,4'-piperidin]-4-one

1'-Benzoylspiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B8752206
M. Wt: 321.4 g/mol
InChI Key: GRJUSVMBNNLIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Benzoylspiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1'-benzoylspiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C20H19NO3/c22-17-14-20(24-18-9-5-4-8-16(17)18)10-12-21(13-11-20)19(23)15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

GRJUSVMBNNLIQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2′-hydroxyacetophenone (5, 5.88 mL, 48.85 mmol), 1-benzoyl-4-piperidone (6, 10 g, 49 mmol), and pyrrolidine (4.1 mL, 49 mmol) in 55 mL of methanol was heated in an oil bath at 65° C. After ˜18 hours the oil bath was removed and the solution was allowed to cool to room temperature. Additional 1-benzoyl-4-piperidone (6, 100 mg, 0.5 mmol) was added and heating at 65° C. was resumed. After an additional ˜2.5 hours the oil bath was removed and the solution was allowed to cool to room temperature. This mixture was concentrated under reduced pressure on a rotary evaporator followed by high vacuum to give a viscous, orange oil. This oil was triturated with diethyl ether to provide a solid that was collected by vacuum filtration, washed with diethyl ether, and dried in vacuo at room temperature to afford 1′-benzoylspiro[chroman-2,4′-piperidin]-4-one (7) as an off-white solid (14.72 g, 93.8% yield). The filtrate was evaporated to dryness, triturated with diethyl ether, filtered, washed with diethyl ether, and dried in vacuo at room temperature to afford additional compound 7 as a pale tan solid (0.54 g, 3.7% yield). Both samples were homogeneous by TLC (silica gel, 1.5% methanol in dichloromethane, UV visualization; Rf (7)=0.15−0.2).
Quantity
5.88 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-acetylphenol (5 g, 0.037 mmol), 1-benzoyl-4-piperidone (7.5 g, 0.037 mmol), pyrrolidine (2.6 g, 0.037 mol) and CH3OH (50 ml) was heated at reflux for 8 hours. After cooling to room temperature overnight, the solid was filtered to yield 8.2 g of 1'-benzoyl-3,4-dihydro-spiro[(2H)-1-benzopyran-2,4'-piperidin]-4-one. The mother liquor was concentrated to dryness and the residue triturated with ether to yield an additional 1.7 g (83% total yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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